Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the diethylphenyl and dimethoxy groups. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
- Methyl [(2-aminophenyl)carbamothioyl]carbamate
- Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate Compared to these compounds, Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its tetrahydroisoquinoline core and the presence of both diethylphenyl and dimethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H36N2O5S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
methyl 4-[[2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H36N2O5S/c1-6-20-9-8-10-21(7-2)29(20)32-31(39)33-16-15-23-17-27(35-3)28(36-4)18-25(23)26(33)19-38-24-13-11-22(12-14-24)30(34)37-5/h8-14,17-18,26H,6-7,15-16,19H2,1-5H3,(H,32,39) |
InChI Key |
UNXPODBAGPWNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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